An In-depth Technical Guide to the Chemical Properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Chemical Properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Due to the limited availability of data for this specific compound, this guide also includes representative experimental protocols and biological pathways based on structurally related compounds to provide a contextual framework for research and development.
Core Chemical Properties
The fundamental chemical and physical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are summarized in the table below. These properties are essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| IUPAC Name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
| CAS Number | 7496-50-6 |
| Molecular Formula | C₈H₁₂N₂S |
| Molecular Weight | 168.26 g/mol |
| Melting Point | 99 °C |
| Boiling Point | 317 °C at 760 mmHg |
| Density | 1.191 g/cm³ |
| Appearance | Solid |
| SMILES | CC1CCC2=C(C1)SC(=N2)N |
| InChI | InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) |
Experimental Protocols
Representative Synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Materials:
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4-Methylcyclohexanone
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Bromine (Br₂)
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Thiourea (CH₄N₂S)
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Ethanol (EtOH)
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Sodium bicarbonate (NaHCO₃)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
Procedure:
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α-Bromination of 4-Methylcyclohexanone:
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In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylcyclohexanone (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add bromine (1 equivalent) dropwise to the solution while stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine disappears.
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The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-4-methylcyclohexanone. This intermediate is often used in the next step without further purification.
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Thiazole Ring Formation:
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Dissolve the crude 2-bromo-4-methylcyclohexanone (1 equivalent) in ethanol in a round-bottom flask.
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Add thiourea (1.1 equivalents) to the solution.
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The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting residue is dissolved in water and the solution is made basic by the addition of a sodium hydroxide solution.
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The product, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, precipitates as a solid.
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Purification:
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The crude product is collected by filtration and washed with cold water.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure compound.
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Biological Context and Potential Signaling Pathways
While specific biological data for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not extensively documented, the broader class of benzothiazole and 2-aminothiazole derivatives has been widely investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and for their potential in treating neurodegenerative diseases.
Given their documented role as kinase inhibitors, a plausible area of investigation for this compound would be its effect on cellular signaling pathways regulated by kinases. The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for small molecule kinase inhibitors.
Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for Biological Evaluation
For drug development professionals, a structured workflow is crucial for the evaluation of new chemical entities. The following diagram outlines a general experimental workflow for screening a compound like 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine for potential biological activity.
Caption: General workflow for the biological evaluation of a new chemical entity.
This guide serves as a foundational resource for researchers and professionals interested in 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. While direct experimental data is limited, the provided information on its chemical properties and the representative protocols and pathways for related compounds offer a solid starting point for further investigation and drug discovery efforts.
